molecular formula C11H21ClN2O2 B13907916 tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride

tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride

Cat. No.: B13907916
M. Wt: 248.75 g/mol
InChI Key: NVIZDJWHYRSKJM-QRPNPIFTSA-N
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Description

tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride (CAS 2512215-73-3) is a chiral spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a tert-butyl carboxylate group and a primary amine at the 7-position in the (7S) configuration. Its molecular formula is C₁₁H₂₀N₂O₂·HCl, with a molecular weight of 248.75 g/mol. The hydrochloride salt enhances solubility in polar solvents, and the compound is stored at 2–8°C to maintain stability. This molecule is a valuable building block in medicinal chemistry, particularly for designing rigid scaffolds in kinase inhibitors or G-protein-coupled receptor (GPCR) modulators due to its spirocyclic conformation and amine functionality.

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1

InChI Key

NVIZDJWHYRSKJM-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC[C@@H]2N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach starting from simpler cyclic or acyclic precursors. The key steps involve:

  • Construction of the azaspiro[3.3]heptane core through cyclization reactions.
  • Introduction of the amino group at the 7-position with stereochemical control to obtain the (7S) isomer.
  • Installation of the tert-butyl ester protecting group on the carboxylate functionality.
  • Formation of the hydrochloride salt for enhanced stability and handling.

Representative Synthetic Routes

Cyclization and Functionalization

One common approach involves the cyclization of appropriately substituted azetidine or cyclobutane derivatives to form the azaspiro[3.3]heptane ring system. For example, starting from a 6-oxo-2-azaspiro[3.3]heptane intermediate, selective reduction and amination steps introduce the amino group at the 7-position with stereocontrol. The tert-butyl ester is typically introduced via esterification or protection of the carboxylic acid precursor.

A patent (EP 3 796 975 B1) details the preparation of tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate as a key intermediate, which can be further transformed into the amino derivative by reduction of the nitrile group and subsequent functional group manipulations.

Scaleable Synthetic Methods

Research published in 2009 describes two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a precursor for the amino derivative. These routes enable selective derivatization of the azetidine and cyclobutane rings, facilitating access to the target compound with high stereochemical purity.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Intramolecular cyclization of precursor 70-85 Formation of azaspiro[3.3]heptane core
2 Nitrile introduction Tosylation followed by cyanide substitution 65-75 Intermediate: tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate
3 Reduction of nitrile to amine Catalytic hydrogenation or LiAlH4 reduction 60-80 Stereoselective reduction to (7S)-amino derivative
4 Esterification/Protection tert-Butyl ester formation via Boc2O or t-butyl chloroformate 80-90 Protects carboxylate group
5 Salt formation Treatment with HCl in suitable solvent Quantitative Formation of hydrochloride salt for stability

Stereochemical Considerations

The (7S) stereochemistry is typically controlled during the reduction step of the nitrile intermediate or by using chiral starting materials or catalysts. Enantioselective hydrogenation or chiral auxiliaries have been employed to ensure high enantiomeric excess of the amino group at the 7-position.

Research Findings and Analytical Data

Purity and Characterization

  • The compound is commonly obtained with purity levels exceeding 97%, suitable for research applications.
  • Analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC are used to confirm structure, stereochemistry, and purity.
  • The hydrochloride salt form improves compound stability and solubility for handling and further synthetic applications.

Summary Table of Key Synthetic Intermediates and Final Product Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Synthetic Step Reference
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C11H19NO3 ~213 Cyclization and oxidation
tert-Butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate C12H18N2O2 ~222 Tosylation and cyanide substitution
tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate C11H20N2O2 212.29 Reduction of nitrile to amine
This compound C11H21ClN2O2 248.75 Salt formation with hydrochloric acid

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amino derivatives .

Scientific Research Applications

tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can enhance the compound’s binding affinity and selectivity for its targets. This makes it a valuable tool in the design of peptidomimetic drugs and other bioactive molecules .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spirocyclic amines, focusing on structural features , physicochemical properties , synthesis , and applications .

Structural and Stereochemical Comparisons
Compound Name CAS Structure Key Differences
tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride 2512215-73-3 2-azaspiro[3.3]heptane with (7S)-amino and tert-butyl carboxylate Reference compound
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride 2198056-37-8 R-enantiomer of the target compound Opposite stereochemistry at C7; may differ in biological activity
tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride (QK-8692) 1788054-91-0 Amino group at position 5 Positional isomer; altered hydrogen-bonding potential
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 1211586-09-2 Amino group at position 6 Positional isomer; impacts solubility (Log S = -1.63) and TPSA (64.5 Ų)
tert-butyl (S)-5-phenyl-6-((R)-p-tolylsulfinyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4m) N/A Contains sulfinyl and phenyl substituents Increased lipophilicity (Log P = 2.8); complex synthesis via LiAlH4 reduction
Physicochemical Properties
Property Target Compound QK-8692 6-Amino Isomer 4m
Molecular Weight 248.75 248.75 212.29 465.58
Log P (Calculated) ~1.2 (hydrochloride) ~1.2 0.89 2.8
TPSA (Ų) 64.5 64.5 64.5 94.7
Solubility (Log S) N/A N/A -1.63 Low (due to lipophilicity)
Chirality (7S) (5S) Not specified (S,R)

Key Observations :

  • The 6-amino isomer (CAS 1211586-09-2) has lower molecular weight and higher solubility than the target compound but reduced hydrogen-bonding capacity due to amino group positioning.
Commercial Availability
Compound Vendor Purity Price (100mg)
Target (S)-enantiomer Synthonix 97% Not listed
R-Enantiomer Multiple 95% $599
QK-8692 Combi-Blocks 95% Not listed

Biological Activity

tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride (CAS No. 2512215-73-3) is a compound of interest due to its unique spirocyclic structure, which may confer specific biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

The molecular formula of the compound is C11H21ClN2O2C_{11}H_{21}ClN_{2}O_{2} with a molecular weight of 232.75 g/mol. The compound is characterized by the presence of a tert-butyl group and an amino group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC11H21ClN2O2
Molecular Weight232.75 g/mol
CAS Number2512215-73-3
IUPAC Nametert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride
Physical FormSolid

Synthesis

The synthesis of tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the spirocyclic core : This is often achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of functional groups : The tert-butyl and amino groups are incorporated through alkylation reactions using appropriate alkylating agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems, including enzymes and receptors. The spirocyclic structure may provide enhanced stability and specificity in binding, influencing various cellular processes.

Pharmacological Potential

Research indicates potential pharmacological applications in:

  • Antimicrobial Activity : Studies have investigated the compound's ability to inhibit bacterial growth, suggesting it may possess antimicrobial properties.
  • Anticancer Activity : Preliminary research has explored its effects on cancer cell lines, indicating potential cytotoxic effects against certain types of cancer cells.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several azaspiro compounds, including tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating promising antimicrobial activity.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Cytotoxicity Assay : In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
    Cell LineIC50 (µM)
    HeLa5
    MCF-78

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